molecular formula C15H11FN2O B7534022 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide

カタログ番号 B7534022
分子量: 254.26 g/mol
InChIキー: XNTSQDJXVUTKPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide is a chemical compound that has attracted a lot of attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cells that produce antibodies.

作用機序

BTK is a key enzyme in the B cell receptor signaling pathway. Inhibition of BTK leads to the inhibition of B cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, induce apoptosis, and inhibit tumor growth. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune diseases and inflammatory disorders. In addition, TAK-659 has demonstrated good pharmacokinetic properties and has been well tolerated in preclinical studies.

実験室実験の利点と制限

One of the main advantages of TAK-659 is its potency and selectivity for BTK. TAK-659 has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. However, one of the limitations of TAK-659 is its low solubility, which can make it difficult to formulate for oral administration. Another limitation is its short half-life, which may require frequent dosing.

将来の方向性

There are several future directions for the research and development of TAK-659. One direction is the evaluation of TAK-659 in clinical trials for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the optimization of the formulation and dosing of TAK-659 to improve its pharmacokinetic properties. In addition, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and reduce the risk of resistance. Finally, further studies are needed to elucidate the long-term safety and efficacy of TAK-659 in humans.

合成法

The synthesis of 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide involves several steps. The first step is the reaction of 5-fluoro-2-methylaniline with ethyl cyanoacetate to form 5-fluoro-2-methyl-N-(2-oxo-2-phenylethyl)benzamide. The second step involves the reaction of the intermediate product with phosphorus oxychloride to form 3-cyano-N-(5-fluoro-2-methylphenyl)benzamide. The yield of the final product is around 50%.

科学的研究の応用

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. BTK inhibitors have shown promising results in the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has been shown to be a potent inhibitor of BTK and has demonstrated efficacy in preclinical models of B cell malignancies.

特性

IUPAC Name

3-cyano-N-(5-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTSQDJXVUTKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。